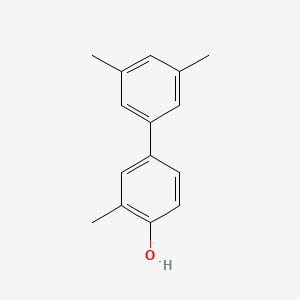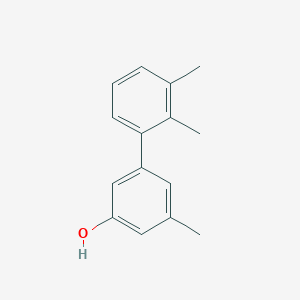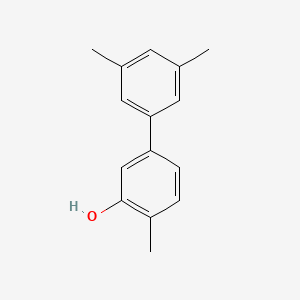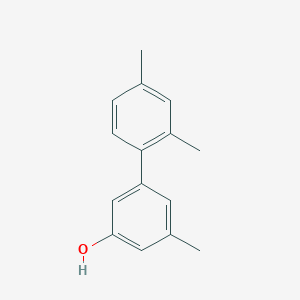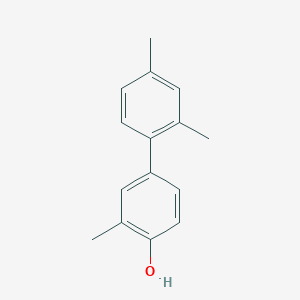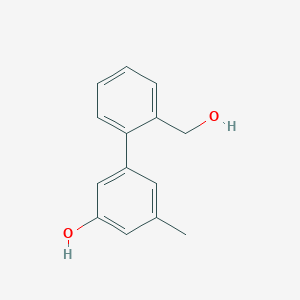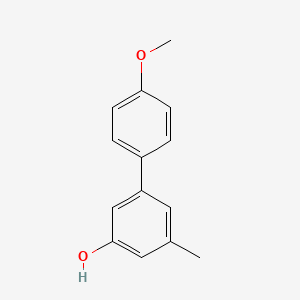
5-(4-Hydroxymethylphenyl)-3-methylphenol, 95%
説明
5-(4-Hydroxymethylphenyl)-3-methylphenol, 95% (hereafter referred to as 4-HMP) is an aromatic compound with a wide range of uses in the fields of chemistry and biochemistry. It is a phenolic compound that can be synthesized in a variety of ways, and has been used for decades in laboratory experiments. 4-HMP has many biochemical and physiological effects, and is a useful tool for researchers in the fields of biology and biochemistry.
科学的研究の応用
4-HMP has been used in a wide range of scientific research applications. It has been used in experiments to study the effects of polyphenols on cell growth and proliferation, as well as to study the effects of polyphenols on gene expression. It has also been used to study the effects of polyphenols on the structure and function of proteins. Additionally, 4-HMP has been used to study the effects of polyphenols on the metabolism of fatty acids, and to study the effects of polyphenols on the immune system.
作用機序
4-HMP has been found to interact with a variety of proteins, including enzymes and receptors. It has been shown to activate certain enzymes, such as tyrosine kinase, and to inhibit others, such as cyclooxygenase-2. Additionally, 4-HMP has been found to interact with receptors, such as the estrogen receptor, the androgen receptor, and the progesterone receptor.
Biochemical and Physiological Effects
4-HMP has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer effects. Additionally, 4-HMP has been found to have beneficial effects on blood pressure, cholesterol levels, and glucose metabolism.
実験室実験の利点と制限
The use of 4-HMP in laboratory experiments has several advantages and limitations. One advantage is that 4-HMP can be synthesized relatively easily and quickly, and is available in high purity. Additionally, 4-HMP is relatively inexpensive and can be stored for long periods of time. However, the use of 4-HMP in laboratory experiments is limited by its low solubility in water, and its tendency to undergo oxidation.
将来の方向性
There are several potential future directions for the use of 4-HMP in scientific research. One potential direction is to explore its potential use as a therapeutic agent for treating various diseases, such as cancer and cardiovascular disease. Additionally, further research could be conducted to better understand the mechanisms of action of 4-HMP, and to explore its potential applications in other fields, such as food science and agriculture. Finally, further research could be conducted to explore the potential interactions between 4-HMP and other compounds, and to explore potential synergistic effects.
合成法
4-HMP can be synthesized by the reaction of 4-hydroxybenzaldehyde with 3-methylphenol in an acidic medium. This reaction is catalyzed by a strong acid such as sulfuric acid, and yields 4-HMP in 95% purity. The reaction is often carried out at temperatures ranging from 70-80°C. The reaction is usually complete after 2-3 hours, and the product can be isolated by filtration and recrystallization.
特性
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]-5-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-6-13(8-14(16)7-10)12-4-2-11(9-15)3-5-12/h2-8,15-16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRXEDDLDBIGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683729 | |
| Record name | 4'-(Hydroxymethyl)-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-86-1 | |
| Record name | [1,1′-Biphenyl]-4-methanol, 3′-hydroxy-5′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261933-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Hydroxymethyl)-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



